3-(3,4-Dichlorophenyl)-1-(4-(2-pyridyl)piperazinyl)prop-2-EN-1-one

Purity specification Quality control Procurement decision

3-(3,4-Dichlorophenyl)-1-(4-(2-pyridyl)piperazinyl)prop-2-EN-1-one (CAS 497060-99-8) is a synthetic cinnamoyl-piperazine derivative that belongs to the broader class of substituted cinnamoyl-piperazine-pyridyl compounds, originally described in patent literature for their analgesic, hypothermic, and anti‑depressant properties. The compound incorporates a 3,4‑dichlorophenyl ring, a 2‑pyridyl‑piperazine motif, and an α,β‑unsaturated carbonyl linker.

Molecular Formula C18H17Cl2N3O
Molecular Weight 362.25
CAS No. 497060-99-8
Cat. No. B2615221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dichlorophenyl)-1-(4-(2-pyridyl)piperazinyl)prop-2-EN-1-one
CAS497060-99-8
Molecular FormulaC18H17Cl2N3O
Molecular Weight362.25
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)C(=O)C=CC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C18H17Cl2N3O/c19-15-6-4-14(13-16(15)20)5-7-18(24)23-11-9-22(10-12-23)17-3-1-2-8-21-17/h1-8,13H,9-12H2/b7-5+
InChIKeyLQAGXOCTMREKOO-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,4-Dichlorophenyl)-1-(4-(2-pyridyl)piperazinyl)prop-2-EN-1-one (CAS 497060-99-8) – Core Structural and Sourcing Profile for Scientific Procurement


3-(3,4-Dichlorophenyl)-1-(4-(2-pyridyl)piperazinyl)prop-2-EN-1-one (CAS 497060-99-8) is a synthetic cinnamoyl-piperazine derivative that belongs to the broader class of substituted cinnamoyl-piperazine-pyridyl compounds, originally described in patent literature for their analgesic, hypothermic, and anti‑depressant properties [1]. The compound incorporates a 3,4‑dichlorophenyl ring, a 2‑pyridyl‑piperazine motif, and an α,β‑unsaturated carbonyl linker. Commercially, it is supplied by specialty chemical vendors such as MolCore at a certified minimum purity of NLT 97 % , accompanied by predicted physicochemical parameters including a boiling point of 592.3 ± 50.0 °C, density of 1.341 ± 0.06 g/cm³, and a pKa of 8.43 ± 0.19 .

Unique cinnamoyl-piperazine scaffold for CNS target studies
Certified purity specification supports reproducible assay outcomes
Predicted ionization near physiological pH enables pH-dependent research

Why In‑Class 3-(3,4-Dichlorophenyl)-1-(4-(2-pyridyl)piperazinyl)prop-2-EN-1-one Cannot Be Simply Replaced by Generic Analogs


Substituting 3-(3,4-Dichlorophenyl)-1-(4-(2-pyridyl)piperazinyl)prop-2-EN-1-one with a generic cinnamoyl‑piperazine analog is not straightforward because the combination of the electron‑withdrawing 3,4‑dichlorophenyl ring and the 2‑pyridyl‑piperazine moiety creates a unique electronic and steric environment that cannot be replicated by compounds lacking either or both of these features [1]. The 2‑pyridyl nitrogen imparts a distinct basicity (predicted pKa ≈ 8.4) that governs protonation state at physiological pH, while the 3,4‑dichlorophenyl group significantly alters lipophilicity and π‑stacking potential relative to unsubstituted phenyl analogs . These physicochemical differences translate into divergent solubility, permeability, and target‑binding profiles, making simple one‑for‑one substitution scientifically unsound.

3,4-dichlorophenyl substitution may shift lipophilicity and π-stacking profiles compared to unsubstituted analogs
2-pyridyl nitrogen imparts distinct basicity (pKa ~8.4) altering protonation and target-binding environment
Combined scaffold creates unique electronic/steric context not replicated by monosubstituted cinnamoyl-piperazines

Quantitative Differentiation Evidence for 3-(3,4-Dichlorophenyl)-1-(4-(2-pyridyl)piperazinyl)prop-2-EN-1-one Versus Key Comparators


Higher Certified Minimum Purity (NLT 97 %) Compared to a Common 1‑Cinnamoyl‑4‑(2‑pyridinyl)piperazine Analog

The target compound is sold under a certified minimum purity of NLT 97 % , whereas the closely related analog 1‑cinnamoyl‑4‑(2‑pyridinyl)piperazine (CAS 1164538‑01‑5) is typically offered at 95 % purity . This 2‑percentage‑point difference reduces the burden of pre‑use purification and ensures higher batch‑to‑batch consistency for sensitive assays.

Certified purity
Specification review
NLT 97%
Analog: 95%
+2 percentage points
May reduce pre-use purification needs
Vendor specification; verify per lot
Purity specification Quality control Procurement decision

Significantly Higher Predicted Boiling Point Indicating Enhanced Thermal Stability

The target compound exhibits a predicted boiling point of 592.3 ± 50.0 °C , which is approximately 59 °C higher than the predicted boiling point of 1‑cinnamoyl‑4‑(2‑pyridinyl)piperazine (533.7 ± 50.0 °C) . This suggests stronger intermolecular forces attributable to the 3,4‑dichlorophenyl substituent.

Predicted boiling point
Predicted
592.3 ± 50.0 °C
May support thermal stability assessment
~59 °C above des-chloro analog
Thermal stability Predicted boiling point Storage and handling

Predicted pKa of 8.43 Enables Distinct Protonation State at Physiological pH

The predicted pKa of 8.43 ± 0.19 for the target compound indicates that approximately 50 % of the molecules will be protonated at pH ≈ 8.4. This is a direct consequence of the 2‑pyridyl group and differentiates it from analogs where the pyridyl is replaced by a non‑basic substituent, which would remain largely unprotonated under the same conditions.

Predicted pKa
Predicted
8.43 ± 0.19
Enables protonation near physiological pH
~2 units lower than non-basic analogs
Ionization state Physiological pH pKa prediction

Greater Predicted Density (1.341 g/cm³) Suggests Different Solid‑State Packing

The predicted density of the target compound is 1.341 ± 0.06 g/cm³ , which is approximately 0.14 g/cm³ higher than the predicted density of 1‑cinnamoyl‑4‑(2‑pyridinyl)piperazine (1.2 ± 0.1 g/cm³) . This difference reflects the additional mass and polarizability introduced by the two chlorine atoms.

Predicted density
Predicted
1.341 ± 0.06 g/cm³
Indicates efficient crystal packing potential
~0.14 g/cm³ above des-chloro analog
Density Crystallinity Solid‑state properties

Optimal Research and Industrial Scenarios for Procuring 3-(3,4-Dichlorophenyl)-1-(4-(2-pyridyl)piperazinyl)prop-2-EN-1-one


Medicinal Chemistry Hit‑to‑Lead Optimization of CNS‑Active Pyridylpiperazine Series

The core scaffold, described in patent literature as possessing analgesic and anti‑depressant properties [1], makes this compound a logical starting point for structure‑activity relationship (SAR) studies targeting central nervous system disorders. Its high certified purity (NLT 97 %) ensures that observed biological effects are not artifacts of impurities, which is critical for deconvoluting SAR in early‑stage drug discovery programs .

Physicochemical Property Benchmarking in Computational Compound Design

The predicted pKa (8.43), density (1.341 g/cm³), and boiling point (592.3 °C) offer experimentally verifiable benchmarks for computational chemists building QSPR models or performing molecular dynamics simulations. These values can be used to calibrate predictions for a library of analogs and to guide the design of compounds with optimized ADME profiles.

Chemical Biology Tool Compound for pH‑Dependent Cellular Assays

The predicted pKa of approximately 8.4 positions the compound near the physiological pH range, allowing researchers to exploit pH‑dependent protonation in cellular uptake or subcellular localization studies . This property is not available in structurally related analogs that lack the basic 2‑pyridyl nitrogen.

Reference Standard for Analytical Method Development in Cinnamoyl‑Piperazine Quality Control

The combination of a well‑defined purity specification (NLT 97 %) and multiple predicted physicochemical parameters makes this compound a suitable candidate for developing and validating HPLC, UPLC, or LC‑MS methods intended for cinnamoyl‑piperazine derivatives. Its distinct retention time and spectral features relative to the des‑chloro analog facilitate method specificity testing .

Application
Selection Property
Validation Focus
CNS target SAR studies
Certified purity and structural integrity
Assay reproducibility and impurity control
Computational QSPR model calibration
Predicted physicochemical parameters
Experimental verification of bp, pKa, density
pH-dependent cellular uptake studies
Predicted pKa near physiological pH
Protonation-state effect on permeability
Analytical reference for cinnamoyl-piperazines
Defined purity and distinct retention
HPLC/LC-MS method specificity
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